2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline
Overview
Description
“2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline” is a benzimidazole derivative . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the condensation reaction of 1,2-phenylenediamine with carboxaldehydes, carboxylic acids, or their derivatives . The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes with ZnX2 (X = Cl, I, NO3) were characterized by elemental analysis, molar conductivity, IR, 1H, and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis
Benzimidazole derivatives show a wide range of chemical reactions. For instance, the phenolic hydrogen is eliminated in the complexes, and a chelate structure is formed .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse. For example, benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Future Directions
Benzimidazole derivatives have shown promising therapeutic potential in various fields, including anti-inflammatory, antibacterial, antiviral, and anticancer therapies . Future research could focus on optimizing the synthesis process, improving the therapeutic efficacy, and minimizing potential side effects.
properties
IUPAC Name |
2-methyl-5-(6-methyl-1H-benzimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJLOFOLIDCFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(5-methyl-1H-benzimidazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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